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Compound of Interest

Compound Name: Nardoaristolone B

Cat. No.: B12396786

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
enantioselective total synthesis of (-)-Nardoaristolone B, a sesquiterpenoid with protective
activity on neonatal rat cardiomyocytes.[1][2][3] The synthesis strategy, developed by Homs,
Muratore, and Echavarren, employs a key copper(l)-catalyzed asymmetric conjugate
addition/enolate trapping sequence and a gold(l)-catalyzed oxidative cyclization.[1][4] This
approach provides the target molecule in seven steps with an overall yield of 14-17%.[1]

Quantitative Data Summary

The following tables summarize the yields and stereoselectivity for the key steps in the
enantioselective synthesis of (-)-Nardoaristolone B.

Table 1: Yields of Key Intermediates
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Step Intermediate Product Yield (%)
2-Methyl-2-

1 Compound 3 45-55
cyclohexenone

2 Compound 3 Compound 4 74

3 Compound 4 Compound 5 82

4 Compound 5 Compound 6 74 (over 2 steps)

5 Compound 6 Compound 7 74

(-)-Nardoaristolone B
6 Compound 7 93

)

Table 2: Stereoselectivity of Key Reactions

. Diastereomeri Enantiomeric
Step Reaction Product .
¢ Ratio (dr) Excess (ee)
Copper-
catalyzed
1 conjugate Compound 3 >30:1 91-92%
addition/alkylatio

n

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of (-)-Nardoaristolone B
are provided below.

Protocol 1: Synthesis of (2S,3R)-2-(2-methylallyl)-2,3-
dimethylcyclohexan-1-one (Compound 3)

This protocol details the enantio- and diastereoselective copper(l)-catalyzed conjugate addition
of a methyl group to 2-methyl-2-cyclohexenone, followed by an enolate trapping with methallyl
iodide.[1]
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Materials:
e 2-Methyl-2-cyclohexenone
o Copper(l) thiophene-2-carboxylate (CuTC)

e (S)-(-)-N-P-bis(3,5-bis(trifluoromethyl)phenyl)-N-(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1]
[5]dioxaphosphepin-4-amine (chiral phosphoramidite ligand)

o Trimethylaluminum (AlMe3), 2.0 M in toluene

» Diethylether (Et20), anhydrous

o Methyllithium (MeLi), 1.6 M in Et20

o Hexamethylphosphoramide (HMPA), anhydrous
o Tetrahydrofuran (THF), anhydrous

o Methallyl iodide

o Saturated agueous NH4CI solution

e Brine

e Anhydrous MgSO4

Silica gel for column chromatography
Procedure:

o To a flame-dried flask under an argon atmosphere, add CuTC (0.02 equiv) and the chiral
phosphoramidite ligand (0.04 equiv).

e Add anhydrous Et20 and cool the resulting suspension to -35 °C.

o Add AlMe3 (1.2 equiv) dropwise, and stir the mixture for 15 minutes.
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Add a solution of 2-methyl-2-cyclohexenone (1.0 equiv) in Et20 dropwise, and stir the
reaction at -35 °C for 4 hours.

In a separate flask, prepare a 1:1 mixture of anhydrous HMPA and THF.
Cool the HMPA/THF mixture to 0 °C and add MeLi (1.5 equiv) dropwise.
Transfer the enolate solution from step 4 via cannula to the MeLi solution at 0 °C.

Add methallyl iodide (1.5 equiv) dropwise to the reaction mixture at 0 °C and allow it to warm
to room temperature overnight.

Quench the reaction by the slow addition of saturated aqueous NH4CI solution.
Extract the aqueous layer with Et20 (3 x).

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford compound 3.

Protocol 2: Gold(l)-Catalyzed Oxidative Cyclization to
form Compound 7

This protocol describes the key gold(l)-catalyzed oxidative cyclization of 1,5-enyne 6 to the

tricyclic core of Nardoaristolone B.[1]

Materials:

1,5-Enyne 6

[IPrAUNTf2] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv)

3,5-Dichloropyridine N-oxide (1.2 equiv)

1,2-Dichloroethane (DCE), anhydrous

Silica gel for column chromatography
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Procedure:

To a flame-dried flask under an argon atmosphere, add a solution of 1,5-enyne 6 (1.0 equiv)
in anhydrous DCE.

e Add [IPrAuNTf2] (0.05 equiv) and 3,5-dichloropyridine N-oxide (1.2 equiv).
e Heat the reaction mixture to 80 °C and stir for 2 hours.
o Cool the reaction to room temperature and concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford compound 7.

Protocol 3: Allylic Oxidation to (-)-Nardoaristolone B (1)

This final step involves a palladium-catalyzed allylic oxidation of the enone 7 to introduce the
C-4 carbonyl group.[1]

Materials:

Enone 7

Palladium(ll) hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst), 20 wt%

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

Dichloromethane (CH2CI2), anhydrous

Silica gel for column chromatography

Procedure:

To a flask charged with enone 7 (1.0 equiv), add anhydrous CH2CI2.

Add Pd(OH)2/C (0.1 equiv).

Add t-BuOOH (5.0 equiv) dropwise.

Stir the reaction mixture at room temperature for 12 hours.
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« Filter the reaction mixture through a pad of Celite, washing with CH2CI2.
o Concentrate the filtrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford (-)-
Nardoaristolone B (1).

Visualizations
Synthetic Workflow

The following diagram illustrates the overall synthetic route to (-)-Nardoaristolone B.
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Caption: Overall synthetic route to (-)-Nardoaristolone B.

Key Transformations Logic

This diagram highlights the core strategic bond formations in the synthesis.
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Key Strategic Steps
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Caption: Logical flow of key bond-forming and functionalization steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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